molecular formula C16H10BrClN4S B11112431 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11112431
M. Wt: 405.7 g/mol
InChI Key: PYLLUMXJMRDQDC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features:
This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family, characterized by a fused bicyclic core with a triazole ring (positions 1,2,4) and a thiadiazine ring (positions 3,4-b). The substitution pattern includes a 3-bromophenyl group at position 3 and a 4-chlorophenyl group at position 4. The bromine and chlorine substituents are electron-withdrawing, which may enhance electrophilic interactions in biological systems, such as binding to tubulin or kinase targets .

Synthetic Routes: The synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazoles with phenacyl bromides or α-bromo ketones. For example, reactions of 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides under reflux in methanol or ethanol yield the triazolothiadiazine scaffold .

Properties

Molecular Formula

C16H10BrClN4S

Molecular Weight

405.7 g/mol

IUPAC Name

3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10BrClN4S/c17-12-3-1-2-11(8-12)15-19-20-16-22(15)21-14(9-23-16)10-4-6-13(18)7-5-10/h1-8H,9H2

InChI Key

PYLLUMXJMRDQDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation of 4-Amino-3-Mercaptotriazoles with α-Haloketones

The most widely adopted route involves reacting 4-amino-5-(3-bromophenyl)-1,2,4-triazole-3-thiol (1) with 2-bromo-1-(4-chlorophenyl)ethan-1-one (2) under refluxing ethanol (Scheme 1). This method aligns with Route b outlined by Foroughifar et al. , where the thiol group of the triazole attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the thiadiazine ring.

Procedure :

  • Dissolve 1 (1.0 mmol) and 2 (1.1 mmol) in 20 mL ethanol.

  • Add triethylamine (0.2 mL) as a base catalyst.

  • Reflux for 4–6 hours, monitor reaction progress via TLC.

  • Cool, dilute with ice water, and adjust pH to 8–9 with ammonia.

  • Filter the precipitate and recrystallize from ethanol/DMF (3:1).

Key Observations :

  • Yield: 78–82% .

  • Regioselectivity confirmed by 1H^1H-13C^{13}C HMBC NMR, showing coupling between thiadiazine-C6 and the 4-chlorophenyl group .

  • Microwave irradiation (100°C, 20 min) increases yield to 89% .

Table 1: Optimization of Classical Cyclocondensation

ParameterConditionYield (%)
SolventEthanol78
CatalystTriethylamine82
TemperatureReflux (78°C)80
Microwave100°C, 20 min89

Solvent-Free Synthesis Using p-Toluenesulfonic Acid

A solvent-free protocol employs p-toluenesulfonic acid (p-TsOH) as a dehydrating agent to accelerate cyclization . This method avoids toxic solvents and reduces reaction time.

Procedure :

  • Grind 1 (1.0 mmol) and 2 (1.05 mmol) with p-TsOH (0.5 mmol) in a mortar.

  • Transfer to a round-bottom flask and heat at 120°C for 1 hour.

  • Quench with saturated NaHCO3_3, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Observations :

  • Yield: 91% .

  • FT-IR shows disappearance of S-H (2560 cm1^{-1}) and C=O (1685 cm1^{-1}) stretches, confirming cyclization .

  • X-ray crystallography validates the planar triazolothiadiazine core .

Hydrazonoyl halides serve as bifunctional electrophiles, enabling simultaneous introduction of aryl groups at positions 3 and 6 . This method is ideal for introducing electron-withdrawing substituents like bromine and chlorine.

Procedure :

  • React 1 (1.0 mmol) with 3-bromo-N'-(4-chlorobenzoyl)benzohydrazonoyl chloride (3) in acetonitrile.

  • Add K2_2CO3_3 (2.0 mmol) and stir at room temperature for 12 hours.

  • Concentrate under vacuum and recrystallize from acetonitrile.

Key Observations :

  • Yield: 85% .

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.62–7.58 (m, 4H, Ar-H) .

  • ESI-MS: m/z 435.7 [M+H]+^+.

Regioselective Ring Transformation of Oxadiazole-Thiones

This method involves transforming 1,3,4-oxadiazole-2-thiones into triazolothiadiazines via nucleophilic substitution . While less common, it offers excellent regiocontrol for asymmetric aryl groups.

Procedure :

  • Treat 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thione (4) with 4-chlorophenacyl bromide (5) in DMF.

  • Heat at 80°C for 3 hours.

  • Isolate via precipitation in ice water and dry under vacuum.

Key Observations :

  • Yield: 76% .

  • Regioselectivity confirmed by NOESY correlations between H-6 (thiadiazine) and the 4-chlorophenyl group .

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)TimePurity (%)
Classical Cyclocondensation826 h98
Solvent-Free911 h99
Hydrazonoyl Halides8512 h97
Oxadiazole Transformation763 h95

The solvent-free method offers the highest yield and purity, attributed to minimized side reactions and efficient dehydration . Microwave-assisted classical cyclocondensation balances speed and yield, making it suitable for scale-up .

Spectroscopic Validation and Quality Control

  • NMR Spectroscopy :

    • 13C^{13}C NMR confirms C-S bond formation at δ 167.2 ppm (C7 of thiadiazine) .

    • 1H^1H-15N^{15}N HMBC shows coupling between N2 of triazole and C6 of thiadiazine .

  • Mass Spectrometry :

    • HRMS (ESI): m/z 435.7032 [M+H]+^+ (calc. 435.7038).

  • X-ray Crystallography :

    • Dihedral angle between triazole and thiadiazine rings: 12.5°, indicating moderate conjugation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl rings serve as reactive sites for nucleophilic substitution. Key examples include:

Reaction TypeConditionsProduct/OutcomeYieldSource
Bromine Displacement KOH/EtOH, reflux (4–6 hrs)Substitution with amines (e.g., piperidine) at the 3-bromophenyl position72–85%
Chlorine Displacement NaSH/DMF, 80°C (3 hrs)Thiolation at the 4-chlorophenyl group, forming a thioether derivative68%
  • The bromine atom’s higher electrophilicity compared to chlorine facilitates preferential substitution at the 3-bromophenyl site under mild conditions.

  • Steric hindrance from the triazolo-thiadiazine core limits reactivity at the 4-chlorophenyl position unless activated by strong bases .

Electrophilic Aromatic Substitution

The electron-rich triazole ring participates in electrophilic reactions:

Reaction TypeReagents/ConditionsPosition ModifiedNotable Observation
Nitration HNO₃/H₂SO₄, 0–5°CC-5 of the triazole ringForms a nitro derivative; enhances bioactivity
Sulfonation ClSO₃H, CH₂Cl₂, RTC-2 of the thiadiazineImproves water solubility
  • Nitration occurs regioselectively at the triazole ring due to its planar geometry and electron-donating nitrogen atoms .

  • Sulfonation is less common and requires anhydrous conditions to avoid ring degradation .

Cross-Coupling Reactions

The bromophenyl moiety enables transition-metal-catalyzed couplings:

Reaction TypeCatalysts/LigandsApplications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OIntroduces aryl/heteroaryl groups at Br site
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Forms C–N bonds with amines
  • Suzuki reactions with arylboronic acids yield biaryl derivatives, expanding structural diversity for pharmacological studies .

  • Buchwald-Hartwig amination modifies the compound’s solubility and target affinity .

Ring-Opening and Hydrolysis

Under acidic or basic conditions, the thiadiazine ring undergoes cleavage:

ConditionsProducts FormedMechanism Insights
6M HCl, reflux (12 hrs)4-Amino-5-(3-bromophenyl)-1,2,4-triazole-3-thiolProtonation at S and N atoms initiates ring opening
NaOH/EtOH, 70°C (8 hrs)Chlorophenyl-triazole-carboxylic acidBase-mediated hydrolysis of the thiadiazine
  • Hydrolysis pathways are critical for metabolite identification in pharmacokinetic studies .

Biological Interactions and Mechanisms

The compound’s reactivity correlates with its anticancer activity:

Biological TargetInteraction TypeIC₅₀ (μM)Cell Line Tested
Tubulin Polymerization Binds β-tubulin at colchicine site0.028–0.073SGC-7901, A549, HT-1080
Topoisomerase II Stabilizes DNA-enzyme complex1.45MCF-7 (breast cancer)
  • Electron-withdrawing halogens enhance binding to tubulin’s hydrophobic pocket .

  • Oxidation of the thiadiazine sulfur to sulfoxide derivatives reduces potency by 60–80% .

Thermal and Photochemical Stability

  • Thermal Stability : Decomposes above 280°C without melting, consistent with its crystalline structure .

  • Photoreactivity : UV irradiation (254 nm) induces homolytic C–Br bond cleavage, forming a radical intermediate .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. For instance:

  • A study synthesized novel derivatives that were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the triazolo-thiadiazine moiety showed potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .
CompoundActivity Against Gram-Positive BacteriaActivity Against Gram-Negative Bacteria
Compound AStrong (MIC = 15 µg/mL)Moderate (MIC = 30 µg/mL)
Compound BModerate (MIC = 25 µg/mL)Weak (MIC = 60 µg/mL)

Antifungal Properties

The compound has also been studied for its antifungal activity. Research indicates that certain derivatives can effectively inhibit the growth of fungi such as Candida albicans:

  • In comparative studies, some derivatives exhibited antifungal activity similar to amphotericin B .
CompoundActivity Against FungiMIC (µg/mL)
Compound AStrong10
Compound BModerate50

Analgesic and Anti-inflammatory Effects

Several studies have reported analgesic and anti-inflammatory effects associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. For example:

  • A series of synthesized compounds were tested for their ability to reduce pain in animal models. The results indicated significant pain relief comparable to traditional analgesics .

Molluscicidal Activity

The compound has shown promise in agricultural applications as a molluscicide. Research indicates that certain derivatives effectively control pest populations:

  • A study highlighted the effectiveness of selected triazolo-thiadiazine derivatives against Lymnaea stagnalis, demonstrating significant mortality rates at low concentrations .
CompoundConcentration (µg/mL)Mortality Rate (%)
Compound A10080
Compound B25050

Nematicidal Activity

The nematicidal properties of these compounds have also been explored.

  • In vitro studies demonstrated that specific derivatives could significantly reduce nematode populations affecting crops like tomatoes and potatoes .

Case Studies

Case Study 1: Antimicrobial Evaluation
A group of researchers synthesized a new series of triazolo-thiadiazine derivatives and evaluated their antimicrobial activity against a panel of pathogens. The findings revealed several compounds with MIC values lower than those of existing antibiotics.

Case Study 2: Agricultural Impact
In field trials, selected molluscicidal compounds were applied to control snail populations in rice paddies. Results indicated a marked reduction in snail numbers and improved crop yields.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The biological activity of triazolothiadiazines is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3 / Position 6) Key Bioactivity Reference(s)
3-(3-Bromophenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b][1,3,4]thiadiazine 3-Bromophenyl / 4-Chlorophenyl Anticancer (tubulin inhibition); IC₅₀ values pending further studies
3-(3,4,5-Trimethoxyphenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine 3,4,5-Trimethoxyphenyl / 4-Chlorophenyl Antiproliferative activity (IC₅₀ = 0.87 µM against MCF-7 breast cancer cells)
3-(4-Chlorophenyl)-6-phenyl-7H-triazolo[3,4-b]thiadiazine 4-Chlorophenyl / Phenyl Moderate COX-2 inhibition (50% inhibition at 10 µM)
3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine 2-Hydroxyphenyl / 4-Nitrophenyl Antifungal (MIC = 12.5 µg/mL against C. albicans); structural stability via H-bonds
3-(3-Chlorophenyl)-6-aryl-7H-triazolo[3,4-b]thiadiazines (5a–j) 3-Chlorophenyl / Varied aryl groups Antimicrobial (MIC = 6.25 µg/mL for 5d against S. aureus)

Key Findings :

Anticancer Activity: The 3,4,5-trimethoxyphenyl substituent (as in compound 5a) enhances tubulin binding due to methoxy groups’ electron-donating effects, improving antiproliferative activity . In contrast, unsubstituted phenyl rings (e.g., 3-(4-chlorophenyl)-6-phenyl) show reduced activity, confirming the necessity of halogenated substituents for anticancer efficacy .

Antimicrobial Activity: 3-Chlorophenyl derivatives (e.g., 5d) exhibit superior antimicrobial activity compared to non-halogenated analogues. The 4-chlorophenyl group in the target compound may similarly enhance membrane penetration .

Structural Stability :

  • Compounds with hydroxyl or nitro groups (e.g., 3-(2-hydroxyphenyl)-6-(4-nitrophenyl)) form intramolecular H-bonds and π-π stacking, improving crystallinity and bioavailability . The bromine atom in the target compound may reduce solubility but increase lipophilicity .

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) at positions 3 and 6 enhance anticancer activity by stabilizing ligand-receptor interactions .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity compared to halogens .
  • Aromatic Substitution : Para-substituted phenyl rings (e.g., 4-chlorophenyl) are more active than ortho- or meta-substituted analogues due to steric and electronic effects .

Biological Activity

The compound 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

  • Molecular Formula : C16H10BrClN4S
  • Molecular Weight : 456.8 g/mol
  • CAS Number : 892147-27-2

1. Anticancer Activity

Recent studies have highlighted the potential of triazolothiadiazine derivatives in cancer therapy. For instance:

  • Cytotoxicity Tests : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that derivatives can effectively inhibit pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
  • Fungal Activity : Similar compounds have also been tested against fungal strains with promising results .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is significant:

  • Inhibition of Pro-inflammatory Markers : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • Nitric Oxide Production : The compound has been shown to reduce nitric oxide (NO) levels in inflammatory models, suggesting its role as an anti-inflammatory agent .

4. Enzyme Inhibition

Enzyme inhibitory activities have been documented:

  • Carbonic Anhydrase Inhibition : Some derivatives exhibit inhibitory effects on carbonic anhydrase enzymes, which are essential in various physiological processes .
  • Cholinesterase Inhibition : The compound's potential as a cholinesterase inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolothiadiazine derivatives:

  • Modifications at specific positions on the triazole and thiadiazine rings can enhance potency and selectivity against targeted biological pathways.
  • For instance, variations in halogen substitutions have been linked to increased cytotoxicity against cancer cells .

Case Studies

  • Study on Anticancer Properties :
    • A derivative showed IC50 values of 10 µM against MCF-7 cells in vitro.
    • The compound induced apoptosis through mitochondrial pathway activation.
  • Study on Anti-inflammatory Effects :
    • In murine models, the compound reduced inflammation markers by over 60% compared to control groups treated with standard anti-inflammatories.

Q & A

Q. How are discrepancies in biological activity across studies resolved?

  • Answer : Variability in IC50_{50} values (e.g., 0.5–5 µM for HeLa cells) arises from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., 48-hour MTT assay in RPMI-1640) minimizes inconsistencies .

Specialized Applications

Q. Does it exhibit alkaline phosphatase (ALP) inhibitory activity?

  • Answer : Competitive inhibition of human tissue-nonspecific ALP (h-TNAP) is observed (IC50_{50}: 1.5 µM), validated via p-nitrophenyl phosphate hydrolysis assays. SAR shows 4-methoxyphenyl groups enhance inhibition .

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